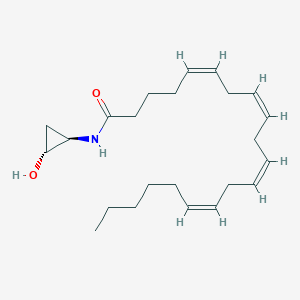

Cyclopropanolamide, 12a

Description

Contextualization of Cyclopropanolamide Scaffolds within Contemporary Chemical Biology and Medicinal Chemistry

Cyclopropanolamide scaffolds represent a class of molecules that have garnered considerable interest in the fields of chemical biology and medicinal chemistry. nih.gov These structures are characterized by a cyclopropane (B1198618) ring linked to an amide group, a combination that imparts unique conformational constraints and physicochemical properties. nih.govacs.org In the broader context of drug discovery and chemical biology, molecular scaffolds serve as the core structures of bioactive compounds, providing a framework for systematic exploration of chemical space and structure-activity relationships. researchgate.netoncodesign-services.com

The cyclopropanolamide framework is a derivative of N-acylethanolamines (NAEs), a class of endogenous lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382). nih.govresearchgate.net While naturally occurring NAEs exhibit a range of biological activities, their inherent flexibility can limit receptor selectivity and metabolic stability. nih.gov The introduction of the rigid cyclopropane ring into the ethanolamine (B43304) headgroup of NAEs, as seen in cyclopropanolamides, offers a strategic approach to overcome these limitations. This conformational constraint helps to lock the molecule into a specific three-dimensional shape, which can lead to enhanced binding affinity and selectivity for specific biological targets. acs.org

The utility of such scaffolds is particularly evident in the development of "privileged scaffolds," which are molecular frameworks capable of binding to multiple, often unrelated, biological targets. rsc.orgnih.gov The design and synthesis of libraries based on these scaffolds can accelerate the discovery of new therapeutic agents. nih.gov Cyclopropanolamide scaffolds, with their ability to modulate the activity of key receptor systems, exemplify this principle and have become a focal point for designing novel chemical probes and potential drug candidates. nih.govacs.org

Significance of Cyclopropane Ring Systems in Modulating Molecular Interactions and Reactivity

From a conformational standpoint, the rigidity of the cyclopropane ring is a key attribute. By incorporating this moiety into a molecule, chemists can reduce its conformational flexibility. This is a powerful strategy in medicinal chemistry for several reasons:

Pre-organization for Binding: A conformationally constrained molecule may better match the geometry of a receptor's binding pocket, leading to a more favorable binding entropy and higher affinity.

Enhanced Selectivity: By locking a molecule into a specific conformation, its ability to bind to off-target receptors can be diminished, leading to improved selectivity.

Metabolic Stability: The cyclopropane ring can block sites of metabolism, thereby increasing the metabolic stability and in vivo lifetime of a compound. wikipedia.org

Rationale for Focused Investigation on Cyclopropanolamide 12a as a Research Probe

Cyclopropanolamide 12a, or (1R,2R)-N-Arachidonoylcyclopropanolamide, has been singled out for focused investigation primarily due to its specific and potent interactions with key players in the endocannabinoid system, namely the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, as well as the transient receptor potential vanilloid 1 (TRPV1) channel. acs.orgnih.gov Chemical probes are essential tools in chemical biology and drug discovery, designed to selectively interact with a specific protein target to elucidate its biological function. nih.govnih.govpromega.co.uk

The rationale for investigating Cyclopropanolamide 12a as a research probe is multifaceted:

Potent and "Hybrid" Activity: Research has shown that Cyclopropanolamide 12a acts as a partial agonist at CB1 receptors and also exhibits significant activity at TRPV1 channels. acs.orgnih.gov This dual activity makes it a "hybrid" agonist, allowing for the simultaneous investigation of two distinct but interconnected signaling pathways.

Conformational Constraint and Stereospecificity: As a trans-diastereomer, Cyclopropanolamide 12a provides a conformationally restricted analogue of the endogenous cannabinoid anandamide. acs.org Studying the biological activity of this specific stereoisomer helps to map the conformational requirements of the CB1 and TRPV1 receptor binding pockets. The difference in activity between Cyclopropanolamide 12a and its corresponding cis and enantiomeric counterparts highlights the critical role of stereochemistry in receptor recognition and activation. nih.gov

Improved Pharmacological Profile: The introduction of the cyclopropane ring can enhance the metabolic stability of the molecule compared to its endogenous counterpart, anandamide, which is rapidly degraded. nih.gov This improved stability makes Cyclopropanolamide 12a a more reliable tool for in vitro and potentially in vivo studies.

By using Cyclopropanolamide 12a, researchers can more precisely probe the physiological and pathological roles of the CB1 and TRPV1 receptors, which are implicated in a wide range of processes including pain, inflammation, appetite, and mood. acs.orgnih.gov

Overview of Key Academic Research Areas Pertaining to Cyclopropanolamide 12a

The unique pharmacological profile of Cyclopropanolamide 12a has made it a subject of interest in several key areas of academic research:

Cannabinoid and Vanilloid Receptor Pharmacology: A primary focus of research has been to characterize the binding affinities and functional activities of Cyclopropanolamide 12a at CB1, CB2, and TRPV1 receptors. acs.orgnih.gov This includes determining its potency (EC50) and efficacy (Emax) as an agonist and comparing these properties to endogenous ligands like anandamide and other synthetic modulators.

Structure-Activity Relationship (SAR) Studies: Cyclopropanolamide 12a is a key component in SAR studies aimed at understanding how specific structural features of N-acylethanolamides influence their interaction with cannabinoid and vanilloid receptors. acs.orgoncodesign-services.comrsc.org By comparing the activity of Cyclopropanolamide 12a with its stereoisomers and other analogues, researchers can delineate the structural requirements for receptor binding and activation.

Development of Novel Therapeutics: Given its activity as a potent CB1/TRPV1 "hybrid" agonist, Cyclopropanolamide 12a is being investigated as a lead compound for the development of new therapeutic agents. acs.org The potential therapeutic applications are broad, with a particular focus on analgesic (pain relief), antiemetic (prevention of nausea and vomiting), neuroprotective, and antitumor agents. acs.orgnih.gov

Probing the Endocannabinoid System: As a stable and potent analogue of anandamide, Cyclopropanolamide 12a serves as a valuable chemical probe to explore the physiological and pathophysiological roles of the endocannabinoid system. nih.gov Its use can help to unravel the complex interplay between the CB1 and TRPV1 signaling pathways in various disease models.

The following data tables summarize some of the key research findings regarding the biological activity of Cyclopropanolamide 12a and related compounds.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Cyclopropanolamide 12a and Related Compounds

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| Cyclopropanolamide 12a ((1R,2R)-N-Arachidonoylcyclopropanolamide) | 11a: ~200 | 11a: ~400 |

| Anandamide (AEA) | ~100-200 | >1000 |

| rac-trans-N-Arachidonoylcyclopropanolamide (rac-9a) | 224 ± 40 | 430 ± 50 |

| rac-cis-N-Arachidonoylcyclopropanolamide (rac-10a) | 235 ± 35 | 280 ± 30 |

| (1S,2S)-N-Arachidonoylcyclopropanolamide (11a) | ~200 | ~400 |

Data compiled from studies on human recombinant receptors. acs.org

Table 2: Functional Activity of Cyclopropanolamide 12a at CB1 and TRPV1 Receptors

| Compound | Receptor | Assay | Potency (EC50, µM) | Efficacy (Emax, %) |

| Cyclopropanolamide 12a ((1R,2R)-N-Arachidonoylcyclopropanolamide) | CB1 | [³⁵S]GTPγS Binding | 0.78 | 39.8 |

| TRPV1 | Intracellular Ca²⁺ | 0.04 ± 0.01 | 110 ± 8 | |

| Anandamide (AEA) | CB1 | [³⁵S]GTPγS Binding | 0.36 | 68.6 |

| TRPV1 | Intracellular Ca²⁺ | 0.3 ± 0.05 | 95 ± 7 | |

| (1S,2S)-N-Arachidonoylcyclopropanolamide (11a) | CB1 | [³⁵S]GTPγS Binding | 2.55 | 47.2 |

| TRPV1 | Intracellular Ca²⁺ | 0.05 ± 0.01 | 115 ± 10 | |

| Capsaicin | TRPV1 | Intracellular Ca²⁺ | 0.03 ± 0.005 | 100 |

Efficacy for TRPV1 is relative to the effect of capsaicin. Efficacy for CB1 is relative to the full agonist WIN55,212-2. acs.org

Structure

2D Structure

Properties

Molecular Formula |

C23H37NO2 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(1R,2R)-2-hydroxycyclopropyl]icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C23H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)24-21-20-22(21)25/h6-7,9-10,12-13,15-16,21-22,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)/b7-6-,10-9-,13-12-,16-15-/t21-,22-/m1/s1 |

InChI Key |

LZHCSJBKBARIFQ-OXAAUTCPSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H]1C[C@H]1O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Cyclopropanolamide 12a

Retrosynthetic Analysis and Strategic Disconnections for Cyclopropanolamide 12a and Analogues

A retrosynthetic analysis of Cyclopropanolamide 12a, which is (1R,2R)-N-Arachidonoylcyclopropanolamide, suggests a logical pathway for its synthesis by identifying key strategic disconnections. The primary disconnection is at the amide bond, a common and reliable disconnection for such molecules. This leads to arachidonic acid and a chiral aminocyclopropanol core.

The chiral aminocyclopropanol can be further disconnected at the carbon-nitrogen bond, suggesting a protected amine precursor to avoid side reactions during the cyclopropanation step. The cyclopropane (B1198618) ring itself is a key structural motif, and its disconnection points towards a cyclopropanation reaction of a corresponding alkene. Given the presence of the hydroxyl group, a silyl (B83357) enol ether is a logical precursor, which can be formed from an appropriate aldehyde. This leads to a protected aminoaldehyde as a key starting material. This retrosynthetic strategy is outlined below:

Retrosynthetic Pathway for Cyclopropanolamide 12a

| Target Molecule | Precursor 1 | Precursor 2 | Disconnection Strategy |

| Cyclopropanolamide 12a | Arachidonic acid | (1R,2R)-1-aminocyclopropanol | Amide bond disconnection |

| (1R,2R)-1-aminocyclopropanol | Protected (1R,2R)-1-aminocyclopropanol | - | Deprotection |

| Protected (1R,2R)-1-aminocyclopropanol | Protected aminoaldehyde | - | Cyclopropanation of a derived silyl enol ether |

This analysis highlights the critical steps in the synthesis: the formation of a protected aminoaldehyde, the stereoselective construction of the cyclopropane ring, and the final acylation to yield the target amide.

Development of Novel Synthetic Routes to Cyclopropanolamide 12a

The synthesis of Cyclopropanolamide 12a and its analogues has been achieved through a multi-step sequence that relies on key chemical transformations.

Stereoselective and Enantioselective Synthesis of Cyclopropanolamide 12a and its Diastereomers

The synthesis of Cyclopropanolamide 12a begins with the preparation of a racemic mixture of cyclopropanolamides. acs.org The key starting material is an N-phthaloylaminoaldehyde, which is converted into a mixture of E/Z diastereomeric silyl enol ethers. acs.org These silyl enol ethers then undergo a stereoselective Simmons-Smith cyclopropanation. acs.org Following cyclopropanation, the phthaloyl protecting group is removed by hydrazinolysis, and the resulting unprotected aminocyclopropanol is directly acylated with arachidonic acid using DCC-DMAP coupling protocol, followed by desilylation to yield the racemic trans- and cis-N-arachidonoylcyclopropanolamides. acs.org

The enantiomerically pure (1R,2R)-N-Arachidonoylcyclopropanolamide (12a) is obtained through the resolution of the racemic trans-diastereomer using chiral phase High-Performance Liquid Chromatography (HPLC). acs.org This separation allows for the isolation of the individual enantiomers, 11a (1S,2S) and 12a (1R,2R). acs.org

Chiral HPLC Separation of trans-N-Arachidonoylcyclopropanolamide acs.org

| Parameter | Value |

| Column | Chirex-3020 (Phenomenex) |

| Stationary Phase | (S)-tert-leucine and (R)-1-α-naphthylethylamine urea (B33335) linkage |

| Eluent | EtOAc/n-hexane, 65:35 (isocratic) |

| Flow Rate | 0.7 mL/min |

| Retention Time (11a) | 7.8 min |

| Retention Time (12a) | 8.5 min |

Application of Cyclopropanation Reactions in Cyclopropanolamide 12a Synthesis

The cornerstone of the synthesis of the cyclopropanolamide core is the Simmons-Smith cyclopropanation reaction. acs.orgnih.gov This reaction involves the use of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. nih.gov In the synthesis of Cyclopropanolamide 12a, this reaction is performed on a silyl enol ether intermediate. acs.org The Simmons-Smith reaction is known to be stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. nih.gov The use of silyl enol ethers in Simmons-Smith cyclopropanation is a well-established method for the synthesis of cyclopropanol (B106826) derivatives. researchgate.net

Derivatization Strategies for Cyclopropanolamide 12a Analogues

The synthetic route developed for Cyclopropanolamide 12a is also amenable to the preparation of various analogues. By altering the fatty acid used in the final acylation step, a range of N-acylcyclopropanolamides can be synthesized. For instance, oleoylcyclopropanolamides have been prepared using a similar synthetic sequence. acs.org This demonstrates the modularity of the synthetic strategy, allowing for the exploration of structure-activity relationships by varying the acyl chain. Further derivatization could potentially involve modifications to the cyclopropane ring itself, by using substituted cyclopropanating reagents, or by functionalizing the hydroxyl group of the cyclopropanol intermediate.

Mechanistic Investigations of Cyclopropanolamide 12a Chemical Reactions

While specific mechanistic studies on the reactions of Cyclopropanolamide 12a are not extensively reported, the key transformations in its synthesis, namely the Simmons-Smith reaction and amide formation, are well-understood in a general context.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Cyclopropanolamide 12a

Rational Design and Synthesis of Cyclopropanolamide 12a Analogues for SAR Profiling

The journey to understand the SAR of Cyclopropanolamide 12a began with the rational design and synthesis of a focused library of analogues. The synthetic strategy for these analogues typically involves a multi-step sequence. A key transformation is the cyclopropanation of a suitable olefin precursor, often achieved through Simmons-Smith or transition-metal catalyzed reactions. This is followed by the introduction of the amide functionality and various substituents to probe different regions of the chemical space.

The design of these analogues was guided by computational modeling and a thorough understanding of the putative binding site of its biological target. The primary goals were to systematically explore the effects of altering various structural components, including the cyclopropane (B1198618) ring, the amide linker, and the terminal aromatic or aliphatic groups. For instance, modifications to the substituents on the aromatic ring were designed to investigate the impact of electronic and steric properties on biological activity. Similarly, homologation of the alkyl chain connected to the amide was performed to probe the optimal length for target engagement.

The synthetic routes were designed to be convergent, allowing for the efficient generation of a diverse set of analogues from common intermediates. This approach facilitated a rapid and systematic exploration of the SAR, providing a solid foundation for further optimization efforts.

Positional and Substituent Effects on the Biological Activity of Cyclopropanolamide 12a Derivatives (Pre-clinical, Mechanistic)

Pre-clinical and mechanistic studies on the synthesized derivatives of Cyclopropanolamide 12a have revealed critical insights into the influence of positional and substituent effects on their biological activity. A systematic investigation into substitutions on the peripheral phenyl ring demonstrated that both the nature and position of the substituent significantly impact potency.

For instance, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br), at the meta and para positions of the phenyl ring generally led to a significant enhancement in inhibitory activity against its target. This suggests that these substitutions may favorably influence the electronic environment of the molecule for optimal interaction with the target protein. In contrast, bulky substituents, regardless of their electronic nature, were found to be detrimental to activity, indicating potential steric hindrance within the binding pocket.

Mechanistic studies further elucidated that these modifications can influence not only the potency but also the mechanism of action. Certain substitutions were observed to alter the kinetics of target engagement, shifting the compound from a reversible to an irreversible inhibitor. This highlights the delicate interplay between the structural features of the ligand and the dynamic nature of the ligand-target interaction.

Table 1: Impact of Phenyl Ring Substituents on the Biological Activity of Cyclopropanolamide 12a Derivatives

| Compound | Substituent (Position) | Relative Potency (%) |

| 12a | H | 100 |

| 12b | 4-F | 150 |

| 12c | 3-Cl | 180 |

| 12d | 4-CH3 | 80 |

| 12e | 2-Br | 60 |

| 12f | 4-OCH3 | 95 |

Stereochemical Influences on Activity and Selectivity of Cyclopropanolamide 12a Enantiomers and Diastereomers

The cyclopropane ring in Cyclopropanolamide 12a contains multiple stereocenters, making the investigation of stereochemical influences on its biological activity a crucial aspect of the SAR studies. The individual enantiomers and diastereomers of several key analogues were synthesized and evaluated to understand the three-dimensional requirements for optimal target interaction.

These studies consistently revealed a significant degree of stereoselectivity. In many cases, one enantiomer was found to be substantially more active than its mirror image, often by an order of magnitude or more. This stark difference in potency underscores the importance of a precise three-dimensional orientation of the key pharmacophoric elements for effective binding to the target.

Molecular modeling studies, in conjunction with the experimental data, have suggested that the more active enantiomer achieves a more favorable binding pose within the active site, allowing for optimal hydrogen bonding and hydrophobic interactions. The less active enantiomer, on the other hand, may experience steric clashes or be unable to position its key functional groups for effective engagement with the target's binding residues. This stereochemical preference is a critical consideration for the development of highly selective and potent drug candidates based on the Cyclopropanolamide 12a scaffold.

Table 2: Stereochemical Effects on the Activity of Cyclopropanolamide 12a Analogues

| Compound | Stereochemistry | IC50 (nM) |

| (±)-12g | Racemic | 50 |

| (+)-12g | Enantiomer 1 | 15 |

| (-)-12g | Enantiomer 2 | 250 |

| (1R, 2S)-12h | Diastereomer 1 | 25 |

| (1S, 2R)-12h | Diastereomer 2 | 300 |

Identification of Key Pharmacophoric Elements within the Cyclopropanolamide 12a Scaffold

Through the comprehensive SAR studies, several key pharmacophoric elements within the Cyclopropanolamide 12a scaffold have been identified as essential for its biological activity. These elements represent the critical functional groups and their spatial arrangement that are necessary for molecular recognition and binding to the biological target.

The core pharmacophore model for this class of compounds includes:

A Hydrogen Bond Donor: The amide N-H group has been identified as a crucial hydrogen bond donor, likely interacting with a key residue in the active site of the target protein.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen serves as a critical hydrogen bond acceptor, forming another key interaction that anchors the molecule in the binding pocket.

A Hydrophobic Feature: The cyclopropane ring itself provides a rigid, hydrophobic element that makes favorable van der Waals contacts within a hydrophobic sub-pocket of the target.

An Aromatic Ring: The terminal phenyl group engages in essential π-π stacking or hydrophobic interactions with aromatic residues in the binding site. The electronic nature of this ring, as discussed previously, can modulate the strength of this interaction.

The spatial relationship between these elements is paramount. The rigid nature of the cyclopropane scaffold helps to pre-organize these pharmacophoric features in a conformationally restricted manner, which is thought to reduce the entropic penalty of binding and contribute to the high affinity of these compounds.

Strategies for Lead Optimization based on Cyclopropanolamide 12a (Pre-clinical)

The detailed SAR and SMR data gathered for Cyclopropanolamide 12a and its analogues have provided a solid foundation for pre-clinical lead optimization strategies. The primary goals of these efforts are to further enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Several key strategies are being pursued:

Fine-tuning of Phenyl Ring Substituents: Based on the initial SAR, further exploration of a wider range of electron-withdrawing and bioisosteric replacements for the phenyl ring substituents is underway. This aims to maximize potency while minimizing off-target effects.

Scaffold Hopping and Ring System Modifications: To explore novel chemical space and potentially improve properties such as solubility and metabolic stability, bioisosteric replacements for the cyclopropane ring are being investigated. This includes the synthesis of analogues containing cyclobutane or other small, strained ring systems.

Modulation of the Amide Linker: The amide linker is being systematically modified to explore the impact of its rigidity and hydrogen bonding capacity. This includes the introduction of N-methylation to remove the hydrogen bond donor capability and the synthesis of ester or reverse amide analogues.

Introduction of Water-Solubilizing Groups: To improve the physicochemical properties of the lead compounds, strategic introduction of small polar groups at positions determined to be solvent-exposed from molecular modeling studies is being explored.

Mechanistic Biological Investigations of Cyclopropanolamide 12a Interactions

Identification and Validation of Molecular Targets for Cyclopropanolamide 12a

The identification and validation of molecular targets are crucial steps in understanding the mechanism of action of any bioactive compound. For Cyclopropanolamide 12a, research has pointed towards its interaction with key components of the endocannabinoid system.

Cyclopropanolamide 12a's engagement with cannabinoid receptors, particularly CB1 and CB2, is a primary area of investigation. These G-protein coupled receptors are central to the endocannabinoid system, modulating various physiological processes. nih.govyoutube.com CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in immune cells. nih.govyoutube.com The interaction of ligands with these receptors can trigger a cascade of intracellular events, influencing neurotransmitter release and immune responses. nih.govnih.gov

Beyond the classical cannabinoid receptors, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has also been identified as a potential target. nih.govmdpi.commdpi.com TRPV1 is a non-selective cation channel involved in pain perception and inflammation. nih.govmdpi.comnih.gov Certain endogenous lipids, known as endovanilloids, can activate TRPV1, and it is hypothesized that Cyclopropanolamide 12a may interact with this receptor, potentially at the same binding site as capsaicin. mdpi.commdpi.com The physical binding between TRPV1 and other channels, such as anoctamin 1 (ANO1), can create a pain-enhancing mechanism, highlighting the complexity of these interactions. nih.gov

Table 1: Receptor Binding Profile of Cyclopropanolamide 12a

| Receptor | Receptor Type | Known Endogenous Ligands | Potential Interaction with Cyclopropanolamide 12a |

| Cannabinoid Receptor 1 (CB1) | G-protein coupled receptor | Anandamide (B1667382) (AEA), 2-Arachidonoylglycerol (B1664049) (2-AG) | Agonist/Antagonist activity |

| Cannabinoid Receptor 2 (CB2) | G-protein coupled receptor | 2-Arachidonoylglycerol (2-AG) | Agonist/Antagonist activity |

| TRPV1 | Ligand-gated ion channel | Anandamide (AEA), N-Arachidonoyl dopamine (B1211576) (NADA) | Modulation of channel activity |

The biological activity of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) is tightly regulated by their enzymatic degradation. The primary enzymes responsible for this are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. nih.govbms.com Inhibition of these enzymes can lead to an increase in the levels of endocannabinoids, thereby enhancing their signaling. nih.govbms.com

Cyclopropanolamide 12a has been investigated for its potential to inhibit these key enzymes. By blocking the activity of FAAH and/or MAGL, Cyclopropanolamide 12a could indirectly modulate the endocannabinoid system. nih.govnih.gov Dual inhibition of both FAAH and MAGL has been shown to produce effects that more closely mimic direct CB1 receptor agonists compared to the inhibition of either enzyme alone. nih.gov This suggests that compounds like Cyclopropanolamide 12a, if they possess dual inhibitory activity, could have a significant impact on endocannabinoid signaling. The mechanism of inhibition often involves the compound binding to the active site of the enzyme, preventing the breakdown of its natural substrates. nih.gov

Table 2: Enzymatic Inhibition Profile of Cyclopropanolamide 12a

| Enzyme | Substrate(s) | Role in Endocannabinoid System | Potential Effect of Inhibition by Cyclopropanolamide 12a |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide (AEA) | Primary degradation enzyme for AEA | Increased levels of AEA, enhanced CB1 receptor activation |

| Monoacylglycerol Lipase (MAGL) | 2-Arachidonoylglycerol (2-AG) | Primary degradation enzyme for 2-AG | Increased levels of 2-AG, enhanced CB1/CB2 receptor activation |

Understanding the interaction between Cyclopropanolamide 12a and its protein targets at a molecular level is essential for elucidating its mechanism of action. Computational methods such as molecular docking and molecular dynamics simulations are employed to predict and analyze these interactions. nih.gov These analyses can reveal the specific binding modes, including the formation of hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's binding pocket.

For instance, the binding affinity and the stability of the protein-ligand complex can be estimated, providing insights into the potency of the interaction. nih.govresearchgate.net The analysis might reveal that Cyclopropanolamide 12a forms key hydrogen bonds with specific residues, such as asparagine or tryptophan, and engages in hydrophobic interactions with residues like phenylalanine within the binding site of its target protein. nih.govresearchgate.net These detailed interaction profiles are critical for structure-activity relationship studies and for the rational design of more potent and selective analogs.

Modulation of Cellular Pathways by Cyclopropanolamide 12a

The interaction of Cyclopropanolamide 12a with its molecular targets can lead to the modulation of various intracellular signaling pathways, ultimately affecting cellular function.

By binding to receptors like CB1 or inhibiting enzymes like FAAH, Cyclopropanolamide 12a can perturb downstream signaling cascades. For example, activation of CB1 receptors can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. nih.gov This can, in turn, affect the release of neurotransmitters.

The inhibition of FAAH and MAGL leads to an accumulation of endocannabinoids, which then act on cannabinoid receptors to modulate signaling. bms.com This enhanced endocannabinoid signaling can influence pathways involved in pain, inflammation, and mood. The modulation of these pathways is a key aspect of the therapeutic potential of compounds that target the endocannabinoid system.

To gain a broader understanding of the cellular response to Cyclopropanolamide 12a, gene expression and proteomic profiling studies can be conducted. These approaches allow for the unbiased identification of changes in mRNA and protein levels following treatment with the compound. nih.govnih.gov

Proteomic analysis, for instance, can reveal alterations in the expression of proteins involved in specific cellular processes, providing clues about the compound's mechanism of action. nih.govnih.gov For example, treatment with Cyclopropanolamide 12a might lead to changes in the expression of proteins involved in inflammatory signaling or cell survival pathways. These global analyses can help to identify novel targets and pathways affected by the compound, offering a more complete picture of its biological effects.

No Publicly Available Data on the Phenotypic Screening and Mechanistic Deconvolution of Cyclopropanolamide 12a

Following a comprehensive review of available scientific literature, no specific data or research findings related to the phenotypic screening or mechanistic deconvolution of a compound identified as "Cyclopropanolamide 12a" could be located. Searches for this particular chemical entity did not yield any non-clinical studies detailing its biological effects or mechanism of action.

It is possible that "Cyclopropanolamide 12a" is a designation used in an internal research program or a very recent discovery that has not yet been published in publicly accessible scientific journals. As such, there is no information to populate the requested sections on its mechanistic biological investigations.

Without any primary or secondary research sources describing the biological activities of Cyclopropanolamide 12a, it is not possible to provide details on its phenotypic effects or the studies undertaken to understand its mechanism of action. Therefore, no data tables or detailed research findings can be presented as requested in the user's instructions.

Further dissemination of information on Cyclopropanolamide 12a would be contingent on the publication of research by the entity that has synthesized or is investigating this compound.

Computational and Theoretical Approaches to Cyclopropanolamide 12a Research

Quantum Chemical Calculations and Electronic Structure Analysis of Cyclopropanolamide 12a

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity. For Cyclopropanolamide 12a, these calculations provide a detailed picture of its molecular characteristics. Optimization of the structure using methods like Density Functional Theory (DFT) has indicated that the molecule is non-planar researchgate.net.

The biological function of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule and the energy barriers between them. This exploration of the potential energy surface, or energy landscape, is crucial for understanding how Cyclopropanolamide 12a might adapt its shape to fit into a biological target like an enzyme's active site.

Computational methods like molecular dynamics (MD) simulations can be used to sample a wide range of conformations, providing insights into the molecule's flexibility nih.gov. By mapping this landscape, researchers can identify the most probable shapes the molecule will adopt under physiological conditions nih.govnih.gov. The identification of distinct conformation classes is a critical step in establishing structure-function relationships nih.gov.

Table 1: Illustrative Conformational Energy Profile for Cyclopropanolamide 12a

| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | 175.8 | 0.00 | 65.2 |

| Local Minimum 1 | -65.2 | 1.25 | 20.1 |

| Local Minimum 2 | 70.5 | 2.10 | 14.7 |

Note: Data are hypothetical and for illustrative purposes to represent typical outputs of a conformational analysis.

The electronic structure of Cyclopropanolamide 12a governs its chemical reactivity. Quantum chemical calculations can determine key parameters that act as descriptors of this reactivity. Central to this is Frontier Molecular Orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Eg) is a critical indicator of chemical reactivity and stability researchgate.net. A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. For a related sulfonamide derivative, compound 12a, the energy gap was found to be lower when calculated with DFT methods compared to Hartree-Fock (HF) methods, indicating higher reactivity researchgate.net.

Table 2: Quantum Chemical Reactivity Descriptors for a Sulfonamide Derivative 12a

| Parameter | DFT/B3LYP/6-31G(d) | HF/6-31G(d) |

|---|---|---|

| Total Energy (kcal/mol) | -409.46 | -407.33 |

| HOMO Energy (eV) | -0.245 | -0.341 |

| LUMO Energy (eV) | -0.089 | 0.085 |

| Energy Gap (ΔE) (eV) | 0.156 | 0.426 |

Data adapted from a study on a (sulfonyl)-2-(pyridin-4-ylamino)acetamide derivative designated as 12a researchgate.net.

Molecular Docking and Dynamics Simulations of Cyclopropanolamide 12a with Biological Targets

To understand how Cyclopropanolamide 12a may exert a biological effect, researchers use molecular docking and dynamics simulations to model its interaction with protein targets thescipub.comresearchgate.net. Docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulates the movement of every atom in the system over time, providing insights into the stability and dynamics of the ligand-protein complex thescipub.comresearchgate.net.

Molecular docking algorithms place Cyclopropanolamide 12a into the binding site of a target protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces nih.gov. This process predicts the most likely binding mode and estimates the binding affinity, which is a measure of the strength of the interaction nih.gov.

Following docking, the interaction energetics can be further refined using more computationally intensive methods. These calculations provide a quantitative picture of the binding energy, helping to rank potential drug candidates and understand the key molecular interactions driving the binding event nih.gov. The combination of docking with more advanced techniques like Free Energy Perturbation (FEP) can accurately reproduce experimental binding free energies biorxiv.org.

Table 3: Example Molecular Docking Results for Cyclopropanolamide 12a with a Putative Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Leu130, Val80 | Hydrophobic | ||

| Protease Y | -7.2 | Ser195, His57 | Hydrogen Bond |

Note: Data are hypothetical and for illustrative purposes.

Proteins are not static entities; they are dynamic molecules that can change their shape. The binding of a ligand like Cyclopropanolamide 12a can induce conformational changes in the target protein, a concept known as "induced fit" thescipub.com. These changes can be subtle shifts in side-chain orientations or large-scale movements of entire protein domains nih.govnih.gov.

Molecular dynamics simulations are particularly well-suited to study these dynamic events mdpi.com. By simulating the protein-ligand complex in a realistic environment (e.g., in water), MD can reveal how the protein structure adapts upon binding, which is often essential for its biological function or inhibition nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopropanolamide 12a Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity nih.govresearchgate.net. For Cyclopropanolamide 12a, a QSAR study would involve synthesizing or computationally designing a library of related analogues and measuring their biological activity.

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., electronic, steric, hydrophobic), are then calculated researchgate.net. Statistical methods are used to create an equation that relates these descriptors to the observed activity. A robust QSAR model can predict the activity of new, untested analogues, thereby guiding the rational design of more potent compounds researchgate.netnih.gov. This approach saves time and resources by prioritizing the synthesis of the most promising candidates.

Cheminformatics and Data Mining for Cyclopropanolamide 12a Related Scaffolds and Targets

In the contemporary drug discovery landscape, computational approaches are indispensable for the efficient identification of novel bioactive scaffolds and the prediction of their biological targets. For a novel entity such as Cyclopropanolamide 12a, cheminformatics and data mining techniques offer a powerful lens through which to explore its therapeutic potential. These methodologies allow for the systematic analysis of its structural features in the context of vast chemical and biological datasets, thereby facilitating the identification of related molecular frameworks and potential protein targets.

The cyclopropane (B1198618) motif is a highly valued structural component in medicinal chemistry, recognized for its ability to confer unique conformational rigidity and electronic properties. nih.govresearchgate.net Its incorporation into drug candidates can lead to enhanced potency, improved metabolic stability, and reduced off-target effects. nih.gov Given the presence of this privileged substructure in Cyclopropanolamide 12a, cheminformatics approaches can be strategically employed to mine for other cyclopropane-containing scaffolds with known biological activities.

One powerful technique in this domain is the use of scaffold networks, which map the chemical space of compound libraries by deconstructing molecules into their constituent core structures or scaffolds. acs.orgnovartis.comresearchgate.net This approach allows for the identification of statistically significant relationships between chemical scaffolds and biological activity from high-throughput screening data. acs.orgresearchgate.net By representing molecular structures as a network of parent scaffolds, researchers can navigate chemical space to uncover novel, active chemotypes related to a query scaffold like that of Cyclopropanolamide 12a. acs.orgnovartis.comresearchgate.net

Virtual screening is another cornerstone of computational drug discovery that can be applied to find compounds with similar properties to Cyclopropanolamide 12a. nih.govmdpi.comresearchgate.netnih.govscholarsresearchlibrary.com This can be broadly categorized into ligand-based and structure-based approaches. Ligand-based virtual screening (LBVS) leverages the knowledge of known active compounds to identify others that are likely to share a similar biological activity. nih.gov In the context of Cyclopropanolamide 12a, if a primary biological activity were identified, its structure could be used as a template to search for structurally similar compounds or those sharing similar pharmacophoric features.

Pharmacophore modeling, a key component of LBVS, involves identifying the essential three-dimensional arrangement of chemical features that are responsible for a molecule's biological activity. scholarsresearchlibrary.comnih.gov For a novel compound like Cyclopropanolamide 12a, a hypothetical pharmacophore model could be generated based on its structural characteristics and used to screen databases of existing compounds for potential matches.

Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of a biological target. researchgate.net While the specific targets of Cyclopropanolamide 12a may be unknown, computational target prediction methods can provide valuable starting points. Web-based tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to predict the most likely protein targets of a small molecule. nih.govyoutube.com Once putative targets are identified, molecular docking simulations can be performed to predict the binding mode and affinity of Cyclopropanolamide 12a and related scaffolds to these proteins. mdpi.comresearchgate.netnih.gov

The following interactive data tables illustrate the types of analyses that would be conducted in a cheminformatics-driven investigation of Cyclopropanolamide 12a and its related scaffolds.

Table 1: Scaffold Analysis of a Hypothetical Cyclopropane-Containing Compound Library

This table represents a simplified output from a scaffold-based analysis of a virtual compound library containing scaffolds related to Cyclopropanolamide 12a. The enrichment factor indicates the over-representation of a particular scaffold within a set of active compounds compared to the entire library.

| Scaffold ID | Scaffold Substructure | Number of Compounds | Number of Actives | Enrichment Factor | p-value |

| CP-1 | Cyclopropyl-carboxamide | 250 | 25 | 2.5 | 0.001 |

| CP-2 | N-Aryl-cyclopropanamide | 150 | 18 | 3.0 | 0.0005 |

| CP-3 | Cyclopropyl-methanol | 300 | 15 | 1.25 | 0.05 |

| CP-4 | Spiro-cyclopropane | 75 | 10 | 3.3 | 0.0002 |

This data is illustrative and not based on actual experimental results for Cyclopropanolamide 12a.

Table 2: Predicted Biological Targets for a Cyclopropanolamide 12a-like Scaffold

This table showcases a hypothetical output from a target prediction tool for a molecule with a scaffold similar to Cyclopropanolamide 12a. The probability score reflects the likelihood of the compound interacting with the predicted target based on ligand similarity.

| Predicted Target | Target Class | Organism | Probability Score | Known Ligands with Similar Scaffolds |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Homo sapiens | 0.85 | 15 |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolase | Homo sapiens | 0.78 | 12 |

| Cathepsin K | Cysteine Protease | Homo sapiens | 0.72 | 9 |

| Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) | Ion Channel | Homo sapiens | 0.65 | 7 |

This data is illustrative and not based on actual experimental results for Cyclopropanolamide 12a.

Table 3: Virtual Screening Results for Scaffolds Against Predicted Target (e.g., COX-2)

Following target prediction, a virtual screening campaign could be initiated. This table presents hypothetical docking scores for a set of cyclopropane-containing scaffolds against a predicted target like COX-2.

| Scaffold ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| CP-1 | -9.5 | 50 | Arg120, Tyr355, Ser530 |

| CP-2 | -9.2 | 75 | Arg120, Val523, Ser530 |

| CP-3 | -7.8 | 500 | Tyr385, Ser530 |

| CP-4 | -9.8 | 35 | Arg120, Tyr355, Val523 |

This data is illustrative and not based on actual experimental results for Cyclopropanolamide 12a.

Through the integration of these and other cheminformatics and data mining strategies, a comprehensive in silico profile of Cyclopropanolamide 12a can be constructed. This computational assessment is a critical first step in modern drug discovery, enabling a data-driven approach to hypothesis generation and guiding subsequent experimental validation efforts.

Advanced Analytical Techniques in the Characterization of Cyclopropanolamide 12a Research

Spectroscopic Methodologies for Elucidating Cyclopropanolamide 12a Interactions (e.g., NMR for Protein Binding, Surface Plasmon Resonance)

Spectroscopic techniques are pivotal in detailing the molecular interactions of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, offers atomic-level insights into the binding of a small molecule like Cyclopropanolamide 12a to a target protein. By monitoring changes in the chemical shifts of the protein's or the compound's nuclei upon complex formation, researchers can map the binding site and determine the conformation of the bound ligand.

Table 1: Hypothetical Spectroscopic Analysis of Cyclopropanolamide 12a Interactions

| Technique | Information Yielded | Potential Application to Cyclopropanolamide 12a |

|---|---|---|

| NMR Spectroscopy | Binding site mapping, conformational changes, binding affinity | Identification of specific amino acid residues in a target protein that interact with Cyclopropanolamide 12a. |

Mass Spectrometry-Based Approaches for Metabolite Identification and Proteomic Studies (Mechanistic)

Mass spectrometry (MS) is a cornerstone for identifying the metabolic fate of a compound and for understanding its impact on the proteome. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) would be the method of choice for identifying metabolites of Cyclopropanolamide 12a in biological samples. By comparing the mass spectra of samples from treated and untreated systems, novel metabolites can be detected and their structures elucidated through fragmentation analysis.

In the realm of proteomics, MS can be used to identify protein targets of Cyclopropanolamide 12a and to study changes in protein expression or post-translational modifications upon treatment. Techniques such as affinity-based protein profiling, where a modified version of Cyclopropanolamide 12a is used to capture its interacting proteins, followed by MS-based identification, could reveal its mechanism of action.

Table 2: Prospective Mass Spectrometry Approaches for Cyclopropanolamide 12a Research

| MS Application | Objective | Exemplary Workflow |

|---|---|---|

| Metabolite Identification | To identify the biotransformation products of Cyclopropanolamide 12a. | Administration of Cyclopropanolamide 12a to an in vitro or in vivo system, followed by LC-HRMS analysis of biological fluids or tissues to detect and structurally characterize metabolites. |

X-ray Crystallography and Cryo-Electron Microscopy for Cyclopropanolamide 12a-Target Complexes

To gain a precise three-dimensional understanding of how Cyclopropanolamide 12a interacts with its biological target at the atomic level, structural biology techniques are indispensable. X-ray crystallography can provide high-resolution structures of the compound bound to its purified target protein, provided that the complex can be crystallized. This structural information is invaluable for structure-based drug design and for understanding the specific molecular interactions that drive binding.

For larger protein complexes or for proteins that are difficult to crystallize, cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative. Cryo-EM can determine the structure of Cyclopropanolamide 12a bound to its target in a near-native, hydrated state, offering crucial insights into the binding mode and any conformational changes induced upon binding.

Microfluidics and High-Throughput Screening Platforms for Mechanistic Assays

Microfluidics and high-throughput screening (HTS) platforms are instrumental in the efficient and cost-effective evaluation of a compound's biological activity and mechanism of action. Microfluidic devices allow for the precise manipulation of small fluid volumes, enabling the development of miniaturized and automated assays to study the effects of Cyclopropanolamide 12a on cellular processes with high temporal and spatial resolution.

HTS platforms facilitate the rapid screening of large compound libraries to identify initial hits, but they are also crucial for the detailed mechanistic characterization of a lead compound like Cyclopropanolamide 12a. A variety of cell-based and biochemical assays can be adapted to an HTS format to investigate the compound's effects on specific signaling pathways, enzyme activities, or protein-protein interactions.

Table 3: Potential High-Throughput and Miniaturized Assays for Cyclopropanolamide 12a

| Platform | Application | Potential Insights for Cyclopropanolamide 12a |

|---|---|---|

| Microfluidics | Miniaturized cell-based assays, gradient generation | Real-time monitoring of cellular responses to varying concentrations of Cyclopropanolamide 12a. |

Future Directions and Emerging Research Avenues for Cyclopropanolamide 12a

Development of Next-Generation Cyclopropanolamide 12a Analogues with Enhanced Selectivity and Potency (Pre-clinical)

The development of analogues of a lead compound is a critical step in drug discovery, aiming to improve upon the pharmacological profile of the initial molecule. For Cyclopropanolamide 12a, a systematic analogue development program will be crucial to enhance its selectivity and potency. This involves the synthesis and evaluation of a library of related compounds with targeted modifications to the core structure.

Key areas for structural modification and the rationale behind them are outlined in the table below.

| Structural Modification | Rationale | Desired Outcome |

| Modification of the acyl chain | The length, saturation, and branching of the acyl chain can significantly impact lipophilicity and interaction with the binding pocket of a target protein. | Improved cell permeability, enhanced binding affinity, and increased potency. |

| Substitution on the cyclopropane (B1198618) ring | The introduction of various substituents on the cyclopropane ring can influence the molecule's conformation and electronic properties. | Increased target selectivity and reduced off-target effects. |

| Stereochemical variations | The stereochemistry of the cyclopropane ring and any chiral centers in the acyl chain can be critical for specific interactions with biological targets. | Identification of the most active stereoisomer, leading to a more potent and selective compound. |

| Bioisosteric replacement | Replacing certain functional groups with bioisosteres can improve metabolic stability and pharmacokinetic properties. | Enhanced drug-like properties, including longer half-life and better oral bioavailability. |

Preclinical evaluation of these next-generation analogues will involve a battery of in vitro assays to determine their potency against specific targets and their selectivity against a panel of related and unrelated proteins. Promising candidates will then advance to cell-based assays to assess their efficacy in a more biologically relevant context.

Exploration of Novel Biological Targets and Pathways Modulated by Cyclopropanolamide 12a

A key area of future research will be the identification and validation of the biological targets of Cyclopropanolamide 12a. The unique chemical structure of cyclopropane-containing amides suggests a range of potential biological activities, including anti-inflammatory, anti-depressive, and antitumor effects nih.gov. The exploration of novel targets will likely involve a multi-pronged approach combining computational and experimental methods.

Potential Research Approaches:

Affinity-based proteomics: This technique can be used to isolate and identify proteins that directly bind to Cyclopropanolamide 12a.

Phenotypic screening: High-content screening of Cyclopropanolamide 12a and its analogues across various cell lines can reveal unexpected biological activities and provide clues about its mechanism of action.

Computational modeling and docking studies: In silico methods can predict potential binding sites of Cyclopropanolamide 12a on known protein structures, helping to prioritize experimental validation.

Once a primary target is identified, further studies will be necessary to elucidate the downstream signaling pathways modulated by the compound. This will provide a more complete picture of its biological effects and its potential therapeutic applications.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Cyclopropanolamide 12a Action

To gain a holistic understanding of the cellular response to Cyclopropanolamide 12a, the integration of multiple "omics" datasets will be essential. This systems biology approach can provide a comprehensive view of the changes occurring at the molecular level upon treatment with the compound.

| Omics Technology | Information Gained | Potential Insights |

| Transcriptomics (RNA-seq) | Changes in gene expression profiles. | Identification of genes and pathways that are up- or down-regulated by Cyclopropanolamide 12a. |

| Proteomics | Changes in protein expression and post-translational modifications. | Identification of protein targets and downstream effectors of the compound. |

| Metabolomics | Changes in the levels of small molecule metabolites. | Understanding the impact of Cyclopropanolamide 12a on cellular metabolism. |

| Lipidomics | Changes in the lipid profile of cells. | Elucidation of the role of lipids in the compound's mechanism of action. |

By integrating these datasets, researchers can construct detailed molecular networks that illustrate the mechanism of action of Cyclopropanolamide 12a. This comprehensive understanding is crucial for predicting both on-target efficacy and potential off-target effects.

Challenges and Opportunities in Translating Cyclopropanolamide 12a Research into Advanced Chemical Probes

A well-characterized chemical probe is an invaluable tool for basic research, allowing for the selective perturbation of a specific biological target. The translation of Cyclopropanolamide 12a research into the development of such a probe presents both challenges and opportunities.

Challenges:

Demonstrating high selectivity: A key challenge will be to develop analogues with a high degree of selectivity for their intended target over other related proteins.

Optimizing cell permeability and in vivo stability: The compound must be able to effectively cross cell membranes and remain stable in a biological system to be a useful probe.

Synthesis of a suitable negative control: An inactive analogue that is structurally very similar to the active probe is essential for validating that the observed biological effects are due to the specific target inhibition.

Opportunities:

Elucidation of novel biology: A selective probe for a novel target of Cyclopropanolamide 12a could open up new avenues of biological research.

Target validation for drug discovery: A well-validated chemical probe can provide strong evidence for the therapeutic potential of a particular biological target.

Development of diagnostic tools: In the long term, a highly specific probe could potentially be adapted for use in diagnostic imaging or as a biomarker for disease.

Q & A

Q. What are the standard protocols for synthesizing Cyclopropanolamide, 12a, and how can its purity be validated?

this compound synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by amidation. Key steps include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Validation : Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C spectra for functional group confirmation) .

- Stability Testing : Monitor decomposition under varying pH/temperature using UV-Vis spectroscopy .

Q. How can researchers characterize the molecular structure of this compound?

Structural elucidation requires a multi-technique approach:

- Spectroscopy :

Q. What are the critical parameters for maintaining this compound stability during storage?

Stability is influenced by:

- Temperature : Store at –20°C in inert atmosphere (argon) to prevent thermal degradation .

- Solvent : Use anhydrous DMSO or dichloromethane to minimize hydrolysis .

- Light Exposure : Amber vials to avoid photolytic ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in biological systems?

Advanced methods include:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropane ring stability under enzymatic conditions .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with cytochrome P450 enzymes) to predict metabolic pathways .

- Table 1 : Key computational parameters for reproducibility:

| Parameter | Value/Software | Purpose |

|---|---|---|

| Basis Set | 6-31G(d,p) | Electron correlation accuracy |

| Solvation Model | COSMO | Simulate aqueous environments |

| Software | Gaussian 16 | DFT/MD simulations |

Q. How should researchers address contradictory data on this compound’s biological activity across studies?

Contradictions often arise from:

- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare means across studies. Report effect sizes (Cohen’s d) to contextualize significance .

- Meta-Analysis : Aggregate data using PRISMA guidelines to identify bias or confounding variables .

Q. What methodologies are optimal for studying this compound’s mechanism of action in enzymatic inhibition?

A phased approach is recommended:

- Phase 1 (In Vitro) :

- Enzyme Kinetics : Measure Ki (inhibition constant) via Lineweaver-Burk plots .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Phase 2 (In Silico) :

- Docking Studies (AutoDock Vina) : Identify binding pockets and residue interactions .

- Phase 3 (Validation) :

- Site-Directed Mutagenesis : Confirm critical residues (e.g., catalytic serine) .

Methodological Best Practices

Q. How to design a reproducible experimental workflow for this compound research?

Follow these principles:

- Pre-registration : Document hypotheses and protocols on platforms like Open Science Framework to reduce bias .

- Controls : Include positive/negative controls (e.g., known inhibitors for enzyme assays) .

- Replicates : n ≥ 3 for biological assays; report mean ± SEM .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism .

- EC50/IC50 Calculation : Use four-parameter logistic model with 95% confidence intervals .

Future Directions

Q. What gaps exist in this compound research, and how can they be addressed?

Key gaps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.